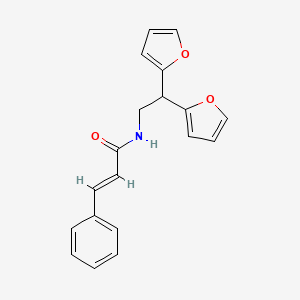

N-(2,2-di(furan-2-yl)ethyl)cinnamamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,2-di(furan-2-yl)ethyl)cinnamamide is a synthetic compound that belongs to the class of cinnamamide derivatives. This compound has gained attention in recent years due to its potential therapeutic and environmental applications. It is characterized by the presence of a cinnamamide core structure, which is known for its diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)cinnamamide typically involves the reaction of cinnamoyl chloride with N-(2,2-di(furan-2-yl)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or chloroform for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.

化学反应分析

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)cinnamamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the furan rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted furan derivatives.

科学研究应用

N-(2,2-di(furan-2-yl)ethyl)cinnamamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for various chemical processes.

作用机制

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways. It can inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

相似化合物的比较

Similar Compounds

- N-(2-furylmethyl)cinnamamide

- N-(2-thienylmethyl)cinnamamide

- N-(2-pyridylmethyl)cinnamamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)cinnamamide is unique due to the presence of two furan rings, which impart distinct chemical and biological properties. This structural feature enhances its reactivity and potential therapeutic effects compared to other cinnamamide derivatives .

生物活性

N-(2,2-di(furan-2-yl)ethyl)cinnamamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and compares it with similar compounds.

The synthesis of this compound typically involves the reaction of cinnamoyl chloride with N-(2,2-di(furan-2-yl)ethyl)amine in the presence of a base like triethylamine. The reaction is generally conducted in organic solvents such as dichloromethane or chloroform under reflux conditions.

Chemical Structure

The compound features two furan rings attached to a cinnamamide backbone, which contributes to its unique reactivity and biological properties.

Biological Activities

This compound has been investigated for various biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial and antifungal activities. Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function.

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has shown the ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth .

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. It appears to inhibit enzymes involved in inflammatory pathways, which could make it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in inflammatory and cancer pathways.

- Receptor Interaction : It is suggested that this compound interacts with various receptors involved in cellular signaling.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-furylmethyl)cinnamamide | Single furan ring | Moderate antimicrobial activity |

| N-(2-thienylmethyl)cinnamamide | Thiophene ring instead of furan | Anticancer properties |

| N-(4-methoxyphenyl)-N-methylcinnamamide | Methoxy group on phenyl ring | Antioxidant activity |

This compound stands out due to its dual furan structure which enhances its reactivity and potential therapeutic effects compared to other cinnamamide derivatives.

Case Studies

Several case studies have highlighted the efficacy of cinnamic acid derivatives, including this compound:

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against cancer cell lines (IC50 values ranging from 42 to 166 µM), particularly in HeLa and MCF-7 cells .

- Anti-inflammatory Activity : In vitro assays indicated that compounds within this class could significantly reduce levels of pro-inflammatory cytokines such as IL-1α and TNF-α without cytotoxicity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,2-di(furan-2-yl)ethyl)cinnamamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Furan ring formation : Cyclize precursors like dihydroxyacetone or furfural under acidic/basic conditions to generate the 2,2-di(furan-2-yl)ethyl backbone .

Amide coupling : React the intermediate with cinnamoyl chloride using a base (e.g., K₂CO₃) in acetone under reflux (4–6 hours) to form the cinnamamide moiety.

- Optimization : Use catalysts like DMAP to accelerate coupling efficiency. Monitor purity via TLC and HPLC. Adjust solvent polarity (e.g., DMF for solubility) to improve yields .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopy : Confirm the presence of the furan C-O-C stretch (1010–1075 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) via FTIR. Use ¹H-NMR to verify aromatic protons (δ 6.5–8.0 ppm) and ethylenic protons (δ 6.2–6.8 ppm for trans-cinnamamide) .

- X-ray crystallography : Resolve single crystals (e.g., using slow evaporation in ethanol) to confirm stereochemistry and bond angles .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Cytotoxicity : Use the MTT assay ( ) on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM. Include positive controls like doxorubicin.

- Antimicrobial screening : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer :

- Derivatization : Modify the furan substituents (e.g., nitro or methoxy groups) or cinnamamide’s phenyl ring. Synthesize analogs via Suzuki-Miyaura coupling for diversification .

- Activity testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays. Use regression analysis to correlate substituent electronegativity with potency .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to targets like Nrf2 (PDB ID: 4X5R). Parameterize the furan rings for π-π stacking and amide for hydrogen bonding .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory data in cytotoxicity studies (e.g., varying IC₅₀ across cell lines) be resolved?

- Methodological Answer :

- Dose-response validation : Repeat assays with stricter controls (e.g., ATP-based viability assays alongside MTT).

- Mechanistic profiling : Perform RNA-seq or proteomics to identify differential pathway activation (e.g., Nrf2 vs. NF-κB) in sensitive vs. resistant cell lines .

属性

IUPAC Name |

(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-13,16H,14H2,(H,20,21)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLGSQAFGFRJNC-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。